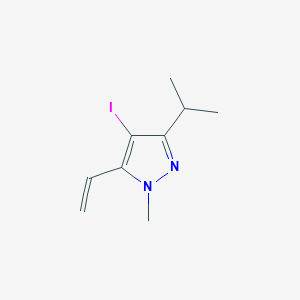
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through several methods. One common approach involves the iodination of pyrazole derivatives. For instance, 4-Iodopyrazole can be synthesized using iodine and ammonium hydroxide, which can then be further modified to introduce the isopropyl, methyl, and vinyl groups . Another method involves the use of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodine and Ammonium Hydroxide: Used for iodination reactions.
Selectfluor: Used in the synthesis of 1,4-disubstituted pyrazoles.
Hydrazines and Enaminones: Commonly used in the synthesis of pyrazole derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazoles .
Applications De Recherche Scientifique
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine, isopropyl, methyl, and vinyl groups can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Iodo-3-isopropyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the vinyl group, in particular, offers additional reactivity and potential for further functionalization compared to other pyrazole derivatives .
Propriétés
Formule moléculaire |
C9H13IN2 |
|---|---|
Poids moléculaire |
276.12 g/mol |
Nom IUPAC |
5-ethenyl-4-iodo-1-methyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C9H13IN2/c1-5-7-8(10)9(6(2)3)11-12(7)4/h5-6H,1H2,2-4H3 |
Clé InChI |
ICNBBXPTTRZLLD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=C1I)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)

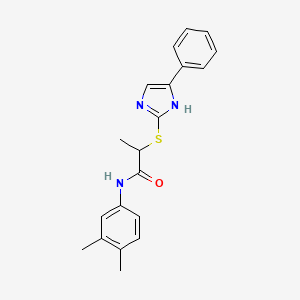
![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B15054360.png)
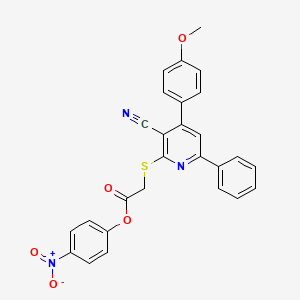
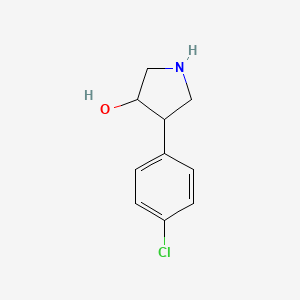
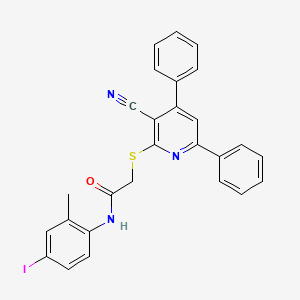
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)
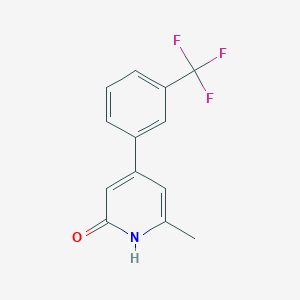
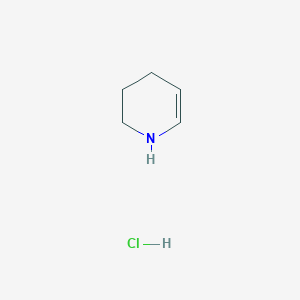

![6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054404.png)
![Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B15054430.png)
